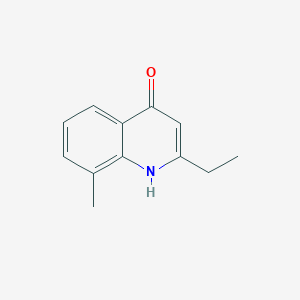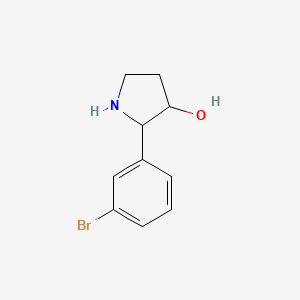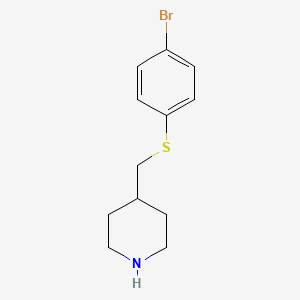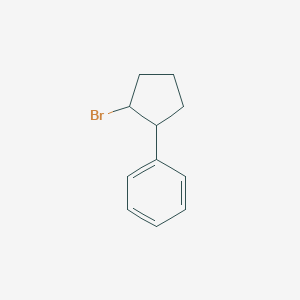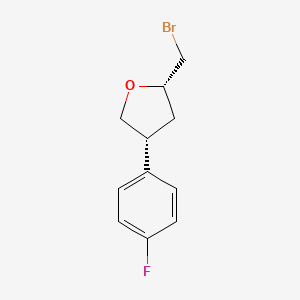![molecular formula C12H14N2 B13183589 Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
Methyl[2-(quinolin-4-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(quinolin-4-yl)ethyl]amine: is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate alkylating agent.
Alkylation: The quinoline is alkylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Amine Introduction: The resulting intermediate is then reacted with an amine source, such as ethylamine, under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl[2-(quinolin-4-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(quinolin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl[2-(quinolin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methylated derivative of quinoline.
4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.
Uniqueness
Methyl[2-(quinolin-4-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine side chain, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-methyl-2-quinolin-4-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-7-9-14-12-5-3-2-4-11(10)12/h2-5,7,9,13H,6,8H2,1H3 |
InChI-Schlüssel |
PVMTZHLUATZJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC=NC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


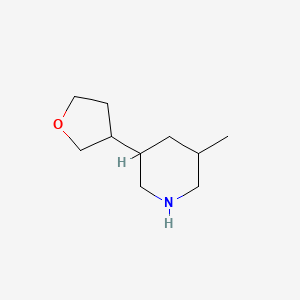
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
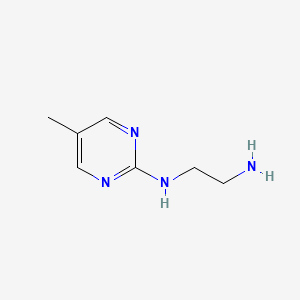
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
